2-{[4-ethyl-5-({4-ethyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one
Description
The compound 2-{[4-ethyl-5-({4-ethyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one is a bis-triazole derivative featuring:
- Two 4-ethyl-substituted 1,2,4-triazole rings.
- Sulfanyl (–S–) bridges connecting the triazole moieties.
- A phenylethanone (aromatic ketone) terminal group.
Its synthesis likely follows established routes for triazole-thioether derivatives, involving nucleophilic substitution between triazole thiolates and α-halogenated ketones .
Properties
IUPAC Name |
2-[[4-ethyl-5-[(4-ethyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O2S2/c1-3-30-22(26-28-24(30)34-16-20(32)18-11-7-5-8-12-18)15-23-27-29-25(31(23)4-2)35-17-21(33)19-13-9-6-10-14-19/h5-14H,3-4,15-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQIBCDSCEIMNSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)C2=CC=CC=C2)CC3=NN=C(N3CC)SCC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-ethyl-5-({4-ethyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the triazole rings, followed by the introduction of the sulfanyl groups and the phenylethanone moiety. Common reagents used in these reactions include ethyl bromide, phenacyl bromide, and various sulfur-containing compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and efficiency. Purification steps, such as recrystallization or chromatography, would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[4-ethyl-5-({4-ethyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the phenylethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole rings can participate in nucleophilic substitution reactions, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated triazoles, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted triazoles.
Scientific Research Applications
2-{[4-ethyl-5-({4-ethyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-{[4-ethyl-5-({4-ethyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one involves its interaction with molecular targets, such as enzymes or receptors. The triazole rings and sulfanyl groups can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The phenylethanone moiety may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
The table below compares key structural features and substituents of the target compound with similar triazole derivatives:
Key Observations:
- Electron-Donating Groups (EDGs): Ethoxy and methoxy substituents (e.g., ) may increase solubility or modulate electronic interactions in aromatic systems.
- Steric Effects: The target compound’s ethyl groups introduce steric hindrance, which could reduce reactivity compared to smaller substituents (e.g., methyl in ).
Biological Activity
The compound 2-{[4-ethyl-5-({4-ethyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one is a complex triazole derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, pharmacological properties, and various biological activities based on recent research findings.
Chemical Structure and Synthesis
This compound belongs to a class of triazole derivatives , which are known for their diverse biological activities. The synthesis typically involves multi-step reactions that incorporate various functional groups, including triazoles and thiols. The general synthetic route may involve:
- Formation of Triazole Rings : Utilizing 4-amino derivatives and α-halo carbonyl compounds.
- Thiol Substitution : Introducing sulfur-containing groups to enhance biological activity.
- Final Coupling Reactions : Linking phenylethyl groups to optimize pharmacokinetic properties.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. For instance:
- In vitro Studies : Compounds similar to the one have demonstrated effectiveness against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the micromolar range .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Example A | MCF-7 | 6.2 |
| Example B | A549 | 27.3 |
These studies suggest that the compound may inhibit cell proliferation and induce apoptosis through mechanisms such as tubulin polymerization disruption and oxidative stress-induced pathways .
Antimicrobial Activity
Triazole derivatives have also shown promising antimicrobial properties:
- In vitro Testing : The compound has been evaluated against various pathogens, demonstrating significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Anti-inflammatory and Antioxidant Effects
Triazole-based compounds are often investigated for their anti-inflammatory and antioxidant capabilities:
- Mechanism of Action : They may inhibit pro-inflammatory cytokines or enzymes involved in inflammation.
- Research Findings : Studies have reported that certain triazole derivatives exhibit potent antioxidant activity by scavenging free radicals .
Case Study 1: Anticancer Efficacy
A study focused on a series of triazole derivatives similar to the target compound revealed that specific substitutions significantly enhanced anticancer activity. The most active derivative showed a marked ability to halt the cell cycle in the G2/M phase, leading to increased apoptosis in cancer cells .
Case Study 2: Antimicrobial Screening
Another investigation assessed the antimicrobial efficacy of triazole derivatives against four human pathogenic bacteria. The tested compounds exhibited varying degrees of effectiveness, with some outperforming conventional antibiotics like streptomycin .
Q & A
Q. What are the standard synthetic routes for synthesizing this compound, and what key intermediates are involved?
The synthesis typically involves multi-step reactions, including thiol-alkylation, triazole ring formation, and functional group modifications. For example:
- Step 1 : Reacting triazole-3-thiol derivatives with cesium carbonate in polar aprotic solvents (e.g., DMF) to generate thiolate intermediates .
- Step 2 : Alkylation using bromoacetophenone derivatives under reflux conditions (e.g., 5 hours at 150°C) to introduce sulfanyl and phenylketone groups .
- Step 3 : Purification via recrystallization (ethanol or ethyl acetate) or column chromatography .
Q. Which characterization techniques are critical for confirming the compound’s structural integrity?
- Nuclear Magnetic Resonance (NMR) : To verify substituent positions and aromatic proton environments .
- Mass Spectrometry (MS) : For molecular weight confirmation and fragmentation pattern analysis .
- Infrared (IR) Spectroscopy : To identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
Q. What initial biological screening approaches are recommended for this compound?
- In vitro assays : Test antimicrobial activity using disk diffusion (e.g., against E. coli or S. aureus) or anticancer potential via MTT assays (e.g., IC₅₀ determination) .
- Enzyme inhibition studies : Use fluorogenic substrates to assess activity against targets like kinases or proteases .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of thiolate intermediates .
- Catalyst choice : Zeolite (Y-H) or pyridine improves regioselectivity in heterocyclic ring formation .
- Temperature control : Reflux at 150°C minimizes side reactions during alkylation .
Q. What strategies address discrepancies in reported biological activities across studies?
- Structure-activity relationship (SAR) analysis : Vary substituents (e.g., chlorophenyl vs. methoxyphenyl) to assess impact on lipophilicity and receptor binding .
- Dose-response profiling : Use logarithmic concentration ranges to identify non-linear effects .
Q. How can computational modeling aid in identifying potential biological targets?
- Molecular docking : Screen against protein databases (e.g., PDB) to predict binding affinities to enzymes like cytochrome P450 or EGFR .
- QSAR modeling : Correlate electronic parameters (e.g., Hammett constants) with observed bioactivity .
Q. What methods resolve contradictions in spectral data interpretation?
- 2D NMR techniques (e.g., HSQC, HMBC): Assign ambiguous proton-carbon correlations in complex aromatic systems .
- X-ray crystallography : Resolve absolute configuration for chiral intermediates (if applicable) .
Q. How does substituent variation impact stability under physiological conditions?
- Hydrolytic stability assays : Incubate in PBS (pH 7.4) and monitor degradation via HPLC .
- Metabolic stability : Use liver microsomes to assess susceptibility to cytochrome-mediated oxidation .
Methodological Considerations
Q. What purification techniques are optimal for isolating this compound?
- Recrystallization : Ethanol or ethyl acetate for high-purity crystalline products .
- Flash chromatography : Employ silica gel with gradient elution (hexane/ethyl acetate) for polar impurities .
Q. How to design a comparative study with structural analogs?
- Scaffold diversification : Synthesize analogs with substituted triazoles (e.g., methyl, ethyl) or varied aryl groups .
- Biological benchmarking : Compare IC₅₀ values against reference compounds (e.g., fluconazole for antifungal studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
